Cytotoxicity Profile: B16 Melanoma Potency vs. Furaquinocin A, B, D, H
Furaquinocin C exhibits intermediate cytotoxic potency against B16 melanoma cells (IC50 = 0.63 µg/mL), positioning it as significantly more potent than furaquinocin A (>19.9 µg/mL), furaquinocin D (6.87 µg/mL), and furaquinocin B (5.58 µg/mL), yet less potent than the most active family member furaquinocin H (0.08 µg/mL) [1]. This quantifiable activity tier enables users to select compounds based on their required potency window.
| Evidence Dimension | Cytotoxicity against B16 melanoma cells (IC50) |
|---|---|
| Target Compound Data | 0.63 µg/mL |
| Comparator Or Baseline | Furaquinocin A: >19.9 µg/mL; Furaquinocin B: 5.58 µg/mL; Furaquinocin D: 6.87 µg/mL; Furaquinocin H: 0.08 µg/mL |
| Quantified Difference | Furaquinocin C is 32-fold more potent than A, 9-fold more potent than B, 11-fold more potent than D, and 7.9-fold less potent than H |
| Conditions | In vitro cytotoxicity assay; B16 mouse melanoma cell line; 3-day incubation; reduction in cell growth |
Why This Matters
This quantitative ranking enables procurement decisions based on desired potency tier for anticancer screening cascades.
- [1] Funayama S, Komiyama K, Ishibashi M, Anraku Y, Omura S. Cytocidal activities of furaquinocins A-H against B16 melanoma cells and HeLa S3 cells. Kitasato University. IC50 comparison table. View Source
